molecular formula C7H14ClNO B1433267 1-Oxa-7-azaspiro[4.4]nonane hydrochloride CAS No. 1419590-81-0

1-Oxa-7-azaspiro[4.4]nonane hydrochloride

Cat. No. B1433267
M. Wt: 163.64 g/mol
InChI Key: RCYSLGBZYBGVFC-UHFFFAOYSA-N
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Description

1-Oxa-7-azaspiro[4.4]nonane hydrochloride is a chemical compound with the CAS Number: 1419590-81-0 . It has a molecular weight of 163.65 . The compound is typically a pale-yellow to brown to red sticky oil to semi-solid or solid in physical form .


Molecular Structure Analysis

The InChI code for 1-Oxa-7-azaspiro[4.4]nonane hydrochloride is 1S/C7H13NO.ClH/c1-2-7(9-5-1)3-4-8-6-7;/h8H,1-6H2;1H . The InChI key is RCYSLGBZYBGVFC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Oxa-7-azaspiro[4.4]nonane hydrochloride is a pale-yellow to brown to red sticky oil to semi-solid or solid . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-Oxa-7-azaspiro[4.4]nonane and its variants are integral in synthetic chemistry, particularly for creating spiroaminals. These compounds are challenging targets due to their novel skeletons and potential applications in various biological activities (Sinibaldi & Canet, 2008).

  • Methods for synthesizing 2-oxa-7-azaspiro[4.4]nonane-8,9-diones have been developed, highlighting the compound's versatility in chemical reactions and product formation (Huynh, Nguyen, & Nishino, 2017).

Applications in Biological Research

  • Certain derivatives of 1-Oxa-7-azaspiro[4.4]nonane have been synthesized for potential use as antimicrobial agents, demonstrating the compound's relevance in medicinal chemistry and drug discovery (Al-Ahmadi, 1996).

  • The compound has been used in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors, showcasing its importance in the development of new pharmacological agents (Meyers et al., 2011).

Structural and Synthetic Research

  • The compound's structural diversity has been explored in the synthesis of spirocyclic oxetane-fused benzimidazoles, illustrating its utility in creating complex molecular structures (Gurry, McArdle, & Aldabbagh, 2015).

  • Research into the synthesis and crystal structure of 1-oxa-4-azaspiro[4.5]decane derivatives has contributed to our understanding of the compound's chemical behavior and potential applications (Wen, 2002).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P338, and P351 .

properties

IUPAC Name

1-oxa-7-azaspiro[4.4]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7(9-5-1)3-4-8-6-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYSLGBZYBGVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)OC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-7-azaspiro[4.4]nonane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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